1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18849522
Molecular Formula: C11H10ClF3O2S
Molecular Weight: 298.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClF3O2S |
|---|---|
| Molecular Weight | 298.71 g/mol |
| IUPAC Name | 1-chloro-1-[2-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10ClF3O2S/c1-6(16)9(12)7-4-3-5-8(10(7)18-2)17-11(13,14)15/h3-5,9H,1-2H3 |
| Standard InChI Key | CTIMSQYEULSOTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC)Cl |
Introduction
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H10ClF3O2S and a molecular weight of approximately 298.71 g/mol . This compound features a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. The presence of these functional groups contributes to its unique chemical properties, making it an interesting subject for research in various fields, including chemistry and pharmacology.
Synthesis and Reactivity
The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including the formation of the phenyl ring and the introduction of the functional groups. Optimization of these steps is crucial for achieving high yields and purity in industrial applications.
The reactivity of this compound is influenced by its functional groups. The chloro group can undergo nucleophilic substitution reactions, while the methylthio group can be oxidized to form sulfoxides or sulfones. The trifluoromethoxy group enhances the compound's stability and can affect its solubility and volatility.
Biological Activities and Potential Applications
Research on the biological activity of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is limited, but compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, antifungal, or anticancer activities, depending on the specific arrangement of functional groups and their ability to interact with biological targets.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Possible interaction with microbial enzymes or membranes |
| Antifungal Activity | Potential inhibition of fungal growth or metabolism |
| Anticancer Activity | Possible interaction with cancer cell targets or pathways |
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